molecular formula C14H22N2O B3156007 2-[1-(3-Methylbenzyl)-2-piperazinyl]ethanol CAS No. 815655-76-6

2-[1-(3-Methylbenzyl)-2-piperazinyl]ethanol

Cat. No. B3156007
CAS RN: 815655-76-6
M. Wt: 234.34 g/mol
InChI Key: SCCKKYWEEXYIIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[1-(3-Methylbenzyl)-2-piperazinyl]ethanol” is a chemical compound with the CAS Number: 815655-76-6. Its molecular weight is 234.34 . The IUPAC name for this compound is 2-[1-(3-methylbenzyl)-2-piperazinyl]ethanol .


Molecular Structure Analysis

The InChI code for “2-[1-(3-Methylbenzyl)-2-piperazinyl]ethanol” is 1S/C14H22N2O/c1-12-3-2-4-13(9-12)11-16-7-6-15-10-14(16)5-8-17/h2-4,9,14-15,17H,5-8,10-11H2,1H3 . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

  • Spectroscopic Analysis and Molecular Docking

    • The compound has been subjected to various spectroscopic analyses (FT-IR, FT-Raman, UV, NMR) for understanding its molecular structure and properties (Subashini & Periandy, 2017).
    • Molecular docking studies suggest potential inhibitory activity against Bacillus cereus, highlighting its potential in antimicrobial research.
  • Synthesis and Structural Characterization

    • Research into the synthesis of variants of this compound and their structural characterization has been conducted to explore potential applications (Jin-peng, 2013).
    • These studies are crucial for understanding the feasibility of large-scale production and practical applications.
  • Quantum Chemical Calculations

    • Quantum chemical calculations have been used to analyze the molecular structure, vibrational spectra, NMR, UV, and NLO properties of similar compounds (Mekala, Mathammal, & Sangeetha, 2015).
    • Such studies are essential for understanding the electronic properties and potential applications in fields like material science.
  • Antimicrobial and Antifungal Studies

    • Synthesized variants of this compound have been studied for their antimicrobial and antifungal activities (Nishat, Haq, Ahamad, & Kumar, 2007).
    • These studies are vital for exploring the potential use of these compounds in pharmaceuticals and healthcare products.
  • Potential in Coordination and Supramolecular Chemistry

  • Exploration in Organic Synthesis

Safety and Hazards

The safety information available indicates that “2-[1-(3-Methylbenzyl)-2-piperazinyl]ethanol” is an irritant .

properties

IUPAC Name

2-[1-[(3-methylphenyl)methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-12-3-2-4-13(9-12)11-16-7-6-15-10-14(16)5-8-17/h2-4,9,14-15,17H,5-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCKKYWEEXYIIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCNCC2CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(3-Methylbenzyl)-2-piperazinyl]ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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